rpoC2 protein - 147651-75-0

rpoC2 protein

Catalog Number: EVT-1518086
CAS Number: 147651-75-0
Molecular Formula: C9H18N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The rpoC2 protein is a vital component of the multi-subunit RNA polymerase found in chloroplasts and cyanobacteria. This protein plays a crucial role in the transcription of genes essential for photosynthesis and other metabolic processes. The rpoC2 gene encodes a subunit of the RNA polymerase complex that is responsible for synthesizing ribonucleic acid from deoxyribonucleic acid templates, particularly in plastids.

Source

The rpoC2 gene is primarily located within the plastid genome, specifically in chloroplasts of plants and in the genomes of cyanobacteria. This gene is conserved across various species, indicating its fundamental role in plant biology and evolution. Research has shown that rpoC2 is part of a gene cluster that also includes other RNA polymerase subunits, such as rpoA and rpoC1, which together facilitate effective transcription processes in these organisms .

Classification

The rpoC2 protein belongs to a class of proteins known as RNA polymerases, specifically categorized under the group of plastid-encoded RNA polymerases (PEP). These enzymes are essential for the transcription of plastid genes, which are critical for photosynthesis and other chloroplast functions .

Synthesis Analysis

Methods

The synthesis of the rpoC2 protein occurs through the transcription of its corresponding gene followed by translation into a polypeptide chain. The process begins with the transcription of DNA into messenger ribonucleic acid (mRNA) in the chloroplast. This mRNA is then translated into the rpoC2 protein by ribosomes in the cytoplasm or within the chloroplast itself.

Technical Details

  1. Transcription: The transcription process involves several steps:
    • Initiation: The RNA polymerase complex binds to specific promoter regions on the DNA.
    • Elongation: The enzyme synthesizes mRNA by adding ribonucleotide triphosphates complementary to the DNA template.
    • Termination: Transcription concludes when a terminator sequence is reached, releasing the newly synthesized mRNA .
  2. Translation: Following transcription, mRNA undergoes translation:
    • The mRNA binds to a ribosome.
    • Transfer ribonucleic acids (tRNAs) bring specific amino acids to the ribosome based on codon-anticodon pairing.
    • Peptide bonds form between adjacent amino acids, creating a polypeptide chain that folds into the functional rpoC2 protein .
Molecular Structure Analysis

Structure

The rpoC2 protein is characterized by its multi-domain structure, which includes regions responsible for binding nucleic acids and interacting with other subunits of the RNA polymerase complex. Structural studies have revealed that it forms part of a large multi-subunit enzyme complex that can weigh nearly 1 megadalton .

Data

Crystallographic studies and nuclear magnetic resonance spectroscopy have provided insights into its three-dimensional conformation, highlighting key structural motifs that contribute to its function as an RNA polymerase subunit .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving rpoC2 is the polymerization of ribonucleotides into an RNA strand during transcription. This reaction can be summarized as follows:

DNA+NTPsrpoC2RNA+PPi\text{DNA}+\text{NTPs}\xrightarrow{\text{rpoC2}}\text{RNA}+\text{PPi}

where NTPs represent nucleoside triphosphates (adenosine, guanosine, cytidine, uridine), and PPi is inorganic pyrophosphate.

Technical Details

The activity of rpoC2 can be influenced by various factors including:

  • Temperature: Optimal temperatures enhance enzymatic activity.
  • pH Levels: Specific pH ranges are necessary for maintaining structural integrity and function.
  • Presence of Cofactors: Certain metal ions may be required for optimal enzyme function .
Mechanism of Action

Process

The mechanism by which rpoC2 operates involves several coordinated steps:

  1. Binding: The RNA polymerase complex binds to promoter regions on DNA.
  2. Initiation: The enzyme catalyzes the formation of phosphodiester bonds between ribonucleotides.
  3. Elongation: As the RNA strand elongates, rpoC2 facilitates unwinding of DNA and synthesis of new RNA strands.
  4. Termination: Upon reaching a termination signal, transcription ceases, releasing the newly formed RNA molecule .

Data

Experimental data have shown that mutations in the rpoC2 gene can lead to significant reductions in transcription efficiency, underscoring its essential role in gene expression within chloroplasts .

Physical and Chemical Properties Analysis

Physical Properties

The rpoC2 protein typically exhibits:

  • Molecular Weight: Approximately 100 kDa.
  • Solubility: Generally soluble in aqueous solutions under physiological conditions.

Chemical Properties

Chemical properties include:

  • Stability: Sensitive to denaturation under extreme pH or temperature conditions.
  • Reactivity: Contains functional groups capable of forming hydrogen bonds and participating in enzymatic reactions.

Relevant analyses often involve techniques such as circular dichroism spectroscopy to assess secondary structure content and stability .

Applications

Scientific Uses

The rpoC2 protein has several important applications in scientific research:

  • Genetic Studies: Understanding its role helps elucidate mechanisms of gene regulation in plastids.
  • Biotechnological Applications: Manipulation of rpoC2 can enhance photosynthetic efficiency in crops through genetic engineering.
  • Evolutionary Biology: Studying variations in rpoC2 across species provides insights into evolutionary adaptations related to photosynthesis .
Structural Characterization of the rpoC2 Protein

Molecular Architecture of Plastid-Encoded RNA Polymerase (PEP) Subunits

The rpoC2 protein is an essential β'' subunit of the plastid-encoded RNA polymerase (PEP), a multi-subunit complex responsible for transcribing chloroplast genes involved in photosynthesis and chloroplast biogenesis. Recent cryoelectron microscopy (cryo-EM) studies reveal that PEP comprises plastid-encoded core subunits homologous to bacterial RNA polymerase (RNAP), stably bound to nuclear-encoded PEP-associated proteins (PAPs). In Sinapis alba (white mustard), the native PEP complex contains 21 subunits, where the plastid-encoded components (including rpoC2) are encased by 15 nuclear-encoded PAPs that stabilize the complex and facilitate enzymatic activities [3]. The core subunits form the catalytic center, while PAPs interact with downstream DNA and nascent mRNA during transcription elongation [3].

Structurally, the PEP complex organizes into four distinct modules:

  • Catalytic Core: Contains rpoB (β subunit), rpoC1 (β' subunit), and rpoC2 (β'' subunit), analogous to bacterial RNAP
  • Stabilization Module: PAP1 and PAP2 subunits anchor DNA/mRNA
  • Enzymatic Module: Subunits with superoxide dismutase, methyltransferase, thioredoxin, and ligase activities
  • Regulatory Interface: Mediates nuclear-plastid signaling [3]

Table 1: Subunit Composition of Plastid-Encoded RNA Polymerase

Subunit TypeEncoded ByRepresentative ComponentsFunctional Role
Core catalytic subunitsPlastid genomerpoB (β), rpoC1 (β'), rpoC2 (β'')DNA-dependent RNA synthesis
PEP-associated proteins (PAPs)Nuclear genomePAP1, PAP2, SOD, methyltransferasesComplex stability, DNA/mRNA binding, redox regulation
Enzymatic modifiersNuclear genomeThioredoxins, amino acid ligasesPost-translational modification, complex assembly

Functional Domains and Conserved Motifs in rpoC2

The rpoC2 gene encodes a large (~1,400 amino acid) protein with several evolutionarily conserved domains critical for PEP function:

  • Zinc Finger Domain: Located near the N-terminus, facilitates DNA binding through cysteine-histidine coordination motifs. This domain is universally conserved across land plants and essential for promoter recognition [4].
  • Monocot-Specific Insertion: A 450-bp segment encoding acidic heptad repeats (E-E-X-X-X-Y/L) in grasses like maize and sorghum. This insertion contains glutamic acid-rich regions and tyrosine-leucine repeats that may mediate protein-protein interactions specific to monocot PEP complexes [4].
  • Nucleotide Binding Domain: Characterized by Walker A and B motifs that bind ATP/GTP, potentially regulating transcription initiation energetics [4].
  • CMS-Associated Deletion: A conserved 165-bp deletion in specific cytoplasmic male sterility (CMS) lines of sorghum (Sorghum bicolor) that removes part of a monocot-specific region containing transcription factor-like motifs. This deletion correlates with early pollen abortion, suggesting rpoC2's role in reproductive development [1].

Table 2: Functional Domains in rpoC2 and Their Roles

Domain/MotifPositionConservationFunctional Significance
Zinc fingerN-terminalUniversal in plantsDNA binding and promoter recognition
Monocot insertionCentral regionPoaceae familySpecies-specific protein interactions
Nucleotide binding domainMid-proteinBacteria to plantsATP/GTP hydrolysis for transcription
CMS deletion regionMonocot-specific segmentSorghum CMS linesFertility restoration when intact
Acidic heptad repeatsInsertion regionGrassesProtein-protein interaction interface

Phylogenetic Conservation and Divergence in rpoC2 Across Plant Lineages

The rpoC2 gene exhibits a complex evolutionary pattern characterized by lineage-specific innovations and strong functional conservation:

  • Monocot-Dicot Divergence: Monocots possess a distinctive 450-bp insertion in rpoC2 absent in dicots, first identified in maize (Zea mays) chloroplast genomes. This insertion encodes glutamic acid-tyrosine-leucine repeats that form acidic domains potentially involved in electrostatic interactions with nuclear-encoded PAPs [4].
  • Accelerated Evolution in Grasses: Within Poaceae, rpoC2 shows heterotachic evolution (variable rates across lineages). For example, in Lagerstroemia, non-synonymous/synonymous mutation ratios (dN/dS) indicate episodic positive selection in specific codons, particularly in the monocot-specific insertion region [2].
  • Molecular Dating of Divergence Events: In Urochloa forage grasses, plastome comparisons date the divergence of U. humidicola from other species (~9.46 mya) to the Miocene-Pliocene boundary, while U. brizantha and U. decumbens split more recently (~1.6 mya) during the Pleistocene. These divergence events correlate with global cooling periods and align with rpoC2 sequence variations [6].
  • Cytoplasmic Male Sterility Correlations: The 165-bp deletion in rpoC2 serves as a molecular marker distinguishing sorghum CMS types. Lines with A1, A2, A5, and A6 cytoplasms (small-anthered types) carry this deletion, while A3, A4, and 9E cytoplasms (large-anthered) retain the sequence [1].

Table 3: Evolutionary Events in rpoC2 Across Plant Lineages

Evolutionary EventLineageMolecular FeatureFunctional Consequence
Monocot-specific insertionPoaceae450-bp sequence with acidic repeatsAltered protein interaction interfaces
CMS-associated deletionSorghum CMS lines165-bp deletion in monocot segmentPollen abortion in specific cytoplasms
Heterotachic evolutionLagerstroemia, grassesElevated dN/dS in specific codonsAdaptation to environmental stressors
Pleistocene diversificationUrochloa speciesSynonymous SNPs in coding regionsSpecies divergence without functional disruption

The rpoC2 protein exemplifies how conserved core functions (transcription catalysis) coexist with lineage-specific adaptations. Its structural domains maintain essential PEP activity across plants, while species-specific insertions and deletions reflect specialized interactions with nuclear-encoded factors—particularly in grasses where rpoC2 evolution correlates with ecological diversification events [1] [2] [4].

Properties

CAS Number

147651-75-0

Product Name

rpoC2 protein

Molecular Formula

C9H18N2O2

Synonyms

rpoC2 protein

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